(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Peptide Synthesis Unnatural Amino Acids Quality Control

Researchers requiring a Boc-protected amino acid that withstands iterative TFA deprotection cycles often encounter premature allyl migration or scaffold degradation with unprotected or Fmoc-protected analogs. Boc-L-m-Tyrosine(OAllyl) (CAS 1175919-93-3) resolves these challenges: - ≥97% HPLC purity minimizes truncation sequences in solid-phase peptide synthesis - Meta-allyloxy substitution provides an orthogonal Pd-cleavable handle, stable through aqueous workup - Documented resistance to Claisen rearrangement-unlike Fmoc variants-ensures allyl ether survives multi-step syntheses

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
CAS No. 1175919-93-3
Cat. No. B1287139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS1175919-93-3
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O
InChIInChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
InChIKeyLLEUDAJPBFQTRL-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Identity: (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 1175919-93-3)


(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 1175919-93-3), also cataloged as Boc-L-m-Tyrosine(OAllyl) or 4-Allyloxy-N-Boc-L-phenylalanine, is a non-proteinogenic L-phenylalanine analog featuring a para-allyloxy substituent on the phenyl ring and standard Nα-Boc protection. The free carboxylic acid and single Boc-amine provide a compatibility profile that differs fundamentally from its Fmoc-protected cousin (CAS 1175973-95-1), its D-enantiomer (CAS 1213571-65-3), and the commonly screenable Boc-Tyr(Allyl)-OH (CAS 127132-38-1), where the allyloxy group resides at the para position of a tyrosine scaffold. These structural nuances govern orthogonal protection eligibility, solid-phase synthesis compatibility, and metathesis-based diversification potential, making unqualified substitution a material risk in multi-step peptide workflows [1].

Protection Strategy Boc/COOH orthogonal to Fmoc; compatible with Boc-SPPS
Allyl Ether Handle Meta-allyloxy enables metathesis-based diversification
Chiral Identity L-(S)-enantiomer for ribosomal incorporation and enzyme recognition

Structural Trapdoors: Why Boc-L-m-Tyrosine(OAllyl) Analogs Cannot Be Interchanged Without Quantitative Justification


The meta-allyloxy substitution pattern and Boc protection create a distinct reactivity profile that is not replicated by the para-allyloxy Boc-Tyr(Allyl)-OH (CAS 127132-38-1) or the Fmoc-protected m-tyrosine variant (CAS 1175973-95-1). Critically, the orthogonality of the allyl ether to both Boc and Fmoc chemistry dictates which synthetic routes are feasible . The Sigma-Aldrich product profile for Boc-Tyr(Allyl)-OH explicitly notes its resistance to Claisen rearrangement in water—a property linked to the gem-dimethyl substituent effect that is absent in Fmoc analogs . Meanwhile, Chen et al. demonstrated that Boc-Phe derivatives without allyl protection undergo nearly complete degradation within 1 hour under specific assay conditions, whereas the allyl-bearing scaffold remained intact, underscoring that the allyl group is not a passive spectator but an active determinant of chemical stability [1]. Substituting one variant for another without verifying these properties risks failed deprotection steps, premature side-reactions, and irreproducible peptide yields.

The para-allyloxy isomer (Boc-Tyr(Allyl)-OH) may not replicate the meta-substitution reactivity profile, altering orthogonal protection pathways.

Fmoc-protected m-tyrosine analogs may be susceptible to Claisen rearrangement under aqueous conditions, limiting aqueous workup compatibility.

The D-enantiomer may not be recognized in chiral biological systems, compromising target engagement or incorporation.

Head-to-Head Quantitative Differentiation Guide for (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Procurement


Purity and Specification Benchmarking: Boc-L-m-Tyrosine(OAllyl) vs. Para-Allyloxy Boc-Tyr(Allyl)-OH

Commercial suppliers routinely assay Boc-L-m-Tyrosine(OAllyl) at ≥99% (HPLC), exceeding the ≥97% (HPLC) specification commonly offered for the para-allyloxy isomer Boc-Tyr(Allyl)-OH (CAS 127132-38-1) . The higher baseline purity of the meta-substituted derivative reduces the risk of contaminant-driven side reactions in solid-phase peptide synthesis (SPPS), a critical consideration when scaling from micromole to millimole protocols.

Purity Benchmark
Data to verify
Target: ≥99% (HPLC) Comparator (Boc-Tyr(Allyl)-OH): 97% (HPLC) typical
Supports higher SPPS yield reproducibility
Vendor specification; verify lot COA
Peptide Synthesis Unnatural Amino Acids Quality Control

Claisen Rearrangement Resistance: Boc-L-m-Tyrosine(OAllyl) vs. Fmoc-L-Tyr(All)-OH

Sigma-Aldrich explicitly documents that Boc-Tyr(Allyl)-OH, a close structural analog differing only in the para substitution pattern, is resistant to Claisen rearrangement in water due to a gem-dimethyl substituent effect . This property is directly transferable to Boc-L-m-Tyrosine(OAllyl) because the Boc group is identical and the allyl ether is similarly positioned. In contrast, Fmoc-protected allyl tyrosine derivatives (e.g., Fmoc-L-Tyr(All)-OH) lack this gem-dimethyl effect, rendering them thermally labile under aqueous conditions that mimic physiological or workup environments.

Claisen Stability
Class-level
Boc-protected: Resistant Fmoc-protected: Susceptible
Enables aqueous deprotection sequences
Class-level inference from Boc-Tyr(Allyl)-OH
Orthogonal Protection Sigmatropic Rearrangement Aqueous Stability

Solid-Phase Synthesis Compatibility: Boc vs. Fmoc Orthogonal Strategy

Boc-L-m-Tyrosine(OAllyl) is validated for Boc solid-phase peptide synthesis, as confirmed by Sigma-Aldrich's product classification for the analogous Boc-Tyr(Allyl)-OH . The Fmoc-L-m-Tyrosine(OAllyl) analog (CAS 1175973-95-1) is exclusively compatible with Fmoc-SPPS. The orthogonal allyl ether is stable to both TFA (Boc deprotection) and piperidine (Fmoc deprotection), but the choice of Nα-protecting group determines which resin, coupling reagents, and cleavage conditions are permissible .

SPPS Compatibility
Class-level
Target: Boc-SPPS Fmoc analog: Fmoc-SPPS only
Aligns with installed SPPS infrastructure
Inferred from supplier classification
SPPS Boc-SPPS Fmoc-SPPS

Enantiomeric Purity: (S)-Boc-L-m-Tyrosine(OAllyl) vs. (R)-Boc-D-m-Tyrosine(OAllyl)

The (S)-enantiomer (CAS 1175919-93-3) and (R)-enantiomer (CAS 1213571-65-3) are both commercially available, but the (S)-form is the naturally relevant L-configuration required for ribosomal incorporation or enzyme recognition. Chen et al. reported that Boc-Phe analogs lacking the L-configuration or allyl protection exhibited near-complete degradation (quantitative loss by HPLC after 1 h) under assay conditions, whereas the L-allyl protected scaffold retained stability [1].

Enantiomeric Stability
Reported
L-(S): stable scaffold D-(R) or unprotected: near-complete degradation
L-enantiomer required for biological studies
As per Chen et al. assay conditions
Chiral Purity Enantiomer Biological Activity

Procurement-Justified Application Scenarios for (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid


Boc-SPPS of Allyl-Functionalized Peptide Therapeutics

When the synthetic route demands a Boc-protected amino acid that remains intact through iterative TFA deprotection cycles and is later selectively deprotected via Pd-catalyzed allyl removal, Boc-L-m-Tyrosine(OAllyl) is the preferred building block. Its ≥99% HPLC purity minimizes truncation sequences, and its documented resistance to Claisen rearrangement ensures the allyl ether survives aqueous workup—unlike Fmoc-protected alternatives that require strictly anhydrous conditions.

Metathesis-Based Diversification of Unnatural Amino Acid Libraries

The allyl ether serves as a metathesis handle for constructing conformationally constrained or macrocyclic peptide analogs. Sigma-Aldrich explicitly lists this compound class as a building block for unnatural amino acids via metathesis reaction . The meta-substitution pattern offers a distinct exit vector geometry compared to the para-substituted Boc-Tyr(Allyl)-OH, enabling topologically unique macrocycle architectures.

Chiral Pool Synthesis of Renin Inhibitors and Aspartyl Protease Probes

Evidence from Chen et al. demonstrates that Boc-Phe scaffolds bearing allyl protection on the L-phenylalanine core resist rapid degradation (<1 h) that plagues unprotected analogs [1]. Boc-L-m-Tyrosine(OAllyl) provides both the requisite L-stereochemistry and the stabilizing allyl group, making it a strategic intermediate for structure-activity relationship (SAR) exploration of renin inhibitors where maintaining scaffold integrity is rate-limiting.

Orthogonal Protection Strategies Requiring Aqueous Stability

In multi-step syntheses where aqueous deprotection of other functional groups is performed prior to allyl removal, the gem-dimethyl-induced resistance to Claisen rearrangement prevents premature allyl migration. This property is unique to Boc-protected allyl tyrosines and is not shared by Fmoc-protected or unprotected O-allyl tyrosine derivatives, making Boc-L-m-Tyrosine(OAllyl) the only viable choice for such orthogonal sequences.

Application
Selection Property
Validation Focus
Boc-SPPS of allyl-functionalized peptides
Boc-SPPS compatibility and orthogonal allyl ether
Allyl stability during TFA cycles; Pd-cleavable protection
Metathesis-based diversification of amino acid libraries
Allyl ether as metathesis handle
Meta-substitution geometry for unique macrocycle topology
Chiral pool synthesis of aspartyl protease probes
L-configuration and allyl-protected scaffold
Stability under assay conditions; enantiopurity review
Orthogonal protection with aqueous stability
Gem-dimethyl stabilization against Claisen rearrangement
Aqueous deprotection without allyl migration
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